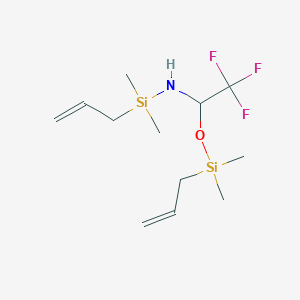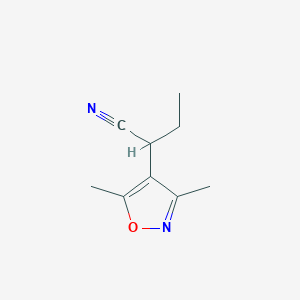
Resina de poliimida
Descripción general
Descripción
Es conocida por su acción estimulante en los centros respiratorio y circulatorio, lo que lleva a un aumento del volumen respiratorio y la presión arterial . Este compuesto se utiliza en el tratamiento de la insuficiencia respiratoria y circulatoria debido a diversas afecciones como shock, intoxicación hipnótica, ahogamiento, neumonía y fiebre alta .
Aplicaciones Científicas De Investigación
La dimorfolamina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica y como catalizador en ciertas reacciones químicas.
Biología: La dimorfolamina se utiliza en estudios relacionados con las funciones respiratorias y circulatorias.
Medicina: Se investiga por sus posibles aplicaciones terapéuticas en el tratamiento de insuficiencias respiratorias y circulatorias.
Industria: La dimorfolamina se utiliza en la producción de productos farmacéuticos y otros productos químicos
Mecanismo De Acción
La dimorfolamina ejerce sus efectos estimulando los centros respiratorio y circulatorio en el cerebro. Esto lleva a un aumento del volumen respiratorio y la presión arterial. Los objetivos moleculares de la dimorfolamina incluyen los receptores en los centros respiratorio y circulatorio, que se activan al unirse al compuesto. Las vías exactas involucradas en su mecanismo de acción aún están bajo investigación .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La dimorfolamina se puede sintetizar mediante la reacción de la N-butilmorfolina-4-carboxamida con etilendiamina. La reacción generalmente implica el uso de un solvente como el etanol y se lleva a cabo bajo condiciones de reflujo. El producto se purifica luego mediante recristalización .
Métodos de Producción Industrial
En entornos industriales, la producción de dimorfolamina implica rutas sintéticas similares pero a una escala mayor. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto final. El uso de reactores de flujo continuo y sistemas automatizados ayuda a mantener condiciones de reacción y calidad del producto consistentes .
Análisis De Reacciones Químicas
Tipos de Reacciones
La dimorfolamina se somete a diversas reacciones químicas, que incluyen:
Oxidación: La dimorfolamina se puede oxidar para formar los óxidos correspondientes.
Reducción: Se puede reducir para formar aminas.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio.
Sustitución: Los reactivos como los halógenos y los agentes alquilantes se utilizan comúnmente.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados de dimorfolamina, como sus óxidos, aminas reducidas y compuestos sustituidos .
Comparación Con Compuestos Similares
Compuestos Similares
- N,N'-dibutil-N,N'-dicarboximorfolina etilendiamina
- N-butilmorfolina-4-carboxamida
- Derivados de etilendiamina
Singularidad
La dimorfolamina es única debido a su potente acción estimulante en ambos centros respiratorio y circulatorio. A diferencia de otros compuestos similares, tiene un efecto dual, lo que la hace altamente efectiva en el tratamiento de afecciones que involucran insuficiencia respiratoria y circulatoria .
Propiedades
IUPAC Name |
1-(4-aminophenyl)-1,3,3-trimethyl-2H-inden-5-amine;5-(1,3-dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2.C17H6O7/c1-17(2)11-18(3,12-4-6-13(19)7-5-12)15-9-8-14(20)10-16(15)17;18-13(7-1-3-9-11(5-7)16(21)23-14(9)19)8-2-4-10-12(6-8)17(22)24-15(10)20/h4-10H,11,19-20H2,1-3H3;1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTDIQLZIBORMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=C1C=C(C=C2)N)(C)C3=CC=C(C=C3)N)C.C1=CC2=C(C=C1C(=O)C3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H28N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70910001 | |
| Record name | 5,5'-Carbonyldi(2-benzofuran-1,3-dione)--1-(4-aminophenyl)-1,3,3-trimethyl-2,3-dihydro-1H-inden-5-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70910001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62929-02-6, 106442-40-4 | |
| Record name | 1,3-Isobenzofurandione, 5,5'-carbonylbis-, polymer with 1(or 3)-(4-aminophenyl)-2,3-dihydro-1,3,3(or 1,1,3)-trimethyl-1H-inden-5-amine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5,5'-Carbonyldi(2-benzofuran-1,3-dione)--1-(4-aminophenyl)-1,3,3-trimethyl-2,3-dihydro-1H-inden-5-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70910001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Isobenzofurandione, 5,5'-carbonylbis-, polymer with 1(or 3)-(4-aminophenyl)-2,3-dihydro-1,3,3(or 1,1,3)-trimethyl-1H-inden-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details














Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes polyimide resins suitable for high-temperature applications?
A1: Polyimide resins possess remarkable heat resistance, with some formulations exhibiting glass transition temperatures exceeding 300°C [, ]. This characteristic stems from their aromatic structure and strong intermolecular forces, making them ideal for applications like aerospace components and electronic devices [, ].
Q2: How does the incorporation of fillers impact the properties of polyimide resins?
A2: Fillers like carbon fibers, thermally conductive ceramics, and modified graphene significantly enhance the mechanical, thermal, and electrical properties of polyimide resin composites [, , ]. For example, carbon fiber reinforcement substantially increases tensile and flexural strength, making them suitable for demanding structural applications [].
Q3: What are the advantages of using polyimide resins in flexible electronics?
A3: Polyimide resins exhibit excellent flexibility, high dielectric strength, and low coefficient of thermal expansion, making them suitable for flexible substrates in electronics [, ]. Their ability to be processed into thin films further expands their utility in flexible displays, sensors, and printed circuit boards [, ].
Q4: What is the typical molecular structure of a polyimide resin?
A4: Polyimide resins generally consist of repeating units formed by the reaction of dianhydrides, such as pyromellitic dianhydride, with diamines, like 4,4'-oxydianiline [, ]. The specific choice of monomers dictates the final properties of the resin.
Q5: How can the properties of polyimide resins be tailored through structural modifications?
A5: Incorporating specific monomers during synthesis can fine-tune resin properties. For instance, introducing bulky side groups or flexible linkages can influence glass transition temperature and solubility [, ].
Q6: What role does molecular weight play in determining polyimide resin characteristics?
A6: Molecular weight significantly influences viscosity, mechanical strength, and processing behavior [, ]. Higher molecular weight resins generally exhibit greater strength and toughness but can be more challenging to process.
Q7: What are the common curing mechanisms employed for polyimide resins?
A7: Polyimide resins can be cured thermally, typically at elevated temperatures, to induce imidization and crosslinking, resulting in a rigid, infusible network [, ]. Alternatively, some formulations utilize catalytic curing agents, such as isopropyl peroxide and cobalt naphthenate, to lower curing temperatures and reduce processing challenges [].
Q8: How does the choice of solvent affect the processing of polyimide resins?
A8: Solvent selection is crucial for achieving desired viscosity, film uniformity, and compatibility with other components [, ]. High-boiling-point polar solvents, while effective, can pose challenges during removal and impact final properties [, ].
Q9: What are some challenges associated with processing polyimide resins?
A9: High processing temperatures, potential for void formation, and the need for specialized equipment can pose challenges during manufacturing [, ]. Research continues to explore innovative processing techniques, such as resin transfer molding (RTM), to overcome these limitations and expand applications [].
Q10: What are the typical degradation pathways for polyimide resins?
A11: Degradation mechanisms can involve chain scission, oxidation, and hydrolysis, leading to deterioration of mechanical properties and changes in color []. Understanding these pathways is crucial for developing strategies to enhance long-term stability.
Q11: What analytical techniques are commonly employed to characterize polyimide resins?
A12: Techniques such as Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and dynamic mechanical analysis (DMA) are routinely used to analyze the chemical structure, thermal properties, and mechanical behavior of polyimide resins [, ].
Q12: How can surface modifications of polyimide resins be characterized?
A13: Surface analysis techniques like X-ray photoelectron spectroscopy (XPS) and time-of-flight secondary ion mass spectrometry (TOF-SIMS) provide insights into the chemical composition and modification of polyimide resin surfaces [].
Q13: What are the environmental concerns associated with polyimide resins?
A14: The inherent recalcitrance of some polyimide resins can pose challenges for recycling and disposal. Research is exploring biodegradable polyimide formulations and sustainable manufacturing processes to mitigate environmental impact [].
Q14: What are some emerging research trends in the field of polyimide resins?
A15: Current research focuses on developing high-performance, lightweight polyimide composites for aerospace applications, exploring bio-based and biodegradable polyimides for sustainability, and tailoring resin properties for advanced applications like flexible electronics and high-frequency communications [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














